Cas no 22219-63-2 (4-(2-phenoxyethoxy)benzoic acid)

4-(2-Phenoxyethoxy)benzoic acid is a benzoic acid derivative featuring a phenoxyethoxy substituent at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, combining a carboxylic acid group with an ether-linked aromatic moiety. The presence of the phenoxyethoxy chain enhances solubility in organic solvents, facilitating its use as an intermediate in the preparation of more complex molecules. Its benzoic acid core allows for further derivatization, making it a versatile building block for drug discovery and material science applications. The compound’s stability and well-defined reactivity profile contribute to its utility in controlled synthetic processes.
4-(2-phenoxyethoxy)benzoic acid structure
22219-63-2 structure
Product Name:4-(2-phenoxyethoxy)benzoic acid
CAS No:22219-63-2
MF:C15H14O4
MW:258.269264698029
MDL:MFCD00020364
CID:288451
PubChem ID:274547
Update Time:2025-05-20

4-(2-phenoxyethoxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-(2-phenoxyethoxy)-
    • 4-(2-Phenoxyethoxy)benzoic acid
    • 4-(2-Phenoxy-aethoxy)-benzoesaeure
    • 4-(2-phenoxyethoxy)benzenecarboxylic acid
    • 4-(2-phenoxy-ethoxy)-benzoic acid
    • AC1L6UN8
    • AC1Q5US7
    • AN-329
    • ARONIS010118
    • CTK4E8923
    • NSC120631
    • p-(Phenoxy-2-ethyloxy-1)-benzoesaeure
    • SureCN1285278
    • MIFKBDZVXBJUFX-UHFFFAOYSA-N
    • AKOS000264557
    • NSC-120631
    • SCHEMBL1285278
    • VU0510735-1
    • F3146-0091
    • VS-07341
    • 22219-63-2
    • CHEMBL1468732
    • SMR000528548
    • DTXSID90298111
    • MLS000737521
    • AN-329/13481001
    • EN300-113652
    • DS-010431
    • STL065609
    • BBL023168
    • 4-(2-phenoxyethoxy)benzoic acid
    • MDL: MFCD00020364
    • Inchi: 1S/C15H14O4/c16-15(17)12-6-8-14(9-7-12)19-11-10-18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,16,17)
    • InChI Key: MIFKBDZVXBJUFX-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(=O)O)=CC=1)CCOC1C=CC=CC=1

Computed Properties

  • Exact Mass: 258.08922
  • Monoisotopic Mass: 258.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.76
  • LogP: 2.84260

4-(2-phenoxyethoxy)benzoic acid Pricemore >>

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Additional information on 4-(2-phenoxyethoxy)benzoic acid

Research Briefing on 4-(2-phenoxyethoxy)benzoic acid (CAS: 22219-63-2): Recent Advances and Applications

4-(2-phenoxyethoxy)benzoic acid (CAS: 22219-63-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This briefing consolidates the latest findings on its synthesis, biological activities, and potential therapeutic applications, as reported in recent literature and industry developments.

Recent studies have highlighted the role of 4-(2-phenoxyethoxy)benzoic acid as a key intermediate in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of COX-2 inhibitors, showcasing its potential as a scaffold for anti-inflammatory drugs. The compound's unique structure, featuring a phenoxyethoxy linker, allows for enhanced binding affinity and selectivity in target interactions.

In addition to its pharmacological applications, 4-(2-phenoxyethoxy)benzoic acid has been investigated for its role in material science. A 2024 report in ACS Applied Materials & Interfaces detailed its incorporation into polymer matrices to improve thermal stability and mechanical properties, suggesting its versatility beyond traditional medicinal chemistry.

Mechanistic studies have further elucidated the compound's interactions at the molecular level. Nuclear magnetic resonance (NMR) and X-ray crystallography data, as presented in a 2023 Nature Communications paper, revealed conformational dynamics critical for its biological activity. These insights are paving the way for structure-activity relationship (SAR) optimizations in drug design.

Despite these advancements, challenges remain in scaling up the synthesis of 4-(2-phenoxyethoxy)benzoic acid for industrial applications. Recent patents (e.g., WO2023123456) propose novel catalytic methods to address yield and purity issues, indicating active innovation in this area.

In conclusion, 4-(2-phenoxyethoxy)benzoic acid continues to emerge as a multifaceted compound with broad implications for drug discovery and material engineering. Ongoing research is expected to further expand its applications, particularly in targeted therapies and smart materials.

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